molecular formula C10H13BO2 B13466348 (2-(2-Methylallyl)phenyl)boronic acid

(2-(2-Methylallyl)phenyl)boronic acid

Cat. No.: B13466348
M. Wt: 176.02 g/mol
InChI Key: QFJVULADICLGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(2-Methylallyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-methylallyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through processes like the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Methylallyl)phenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of a Grignard reagent derived from 2-(2-methylallyl)phenyl bromide with trimethyl borate, followed by hydrolysis, can yield the desired boronic acid .

Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for scale. Continuous flow setups for handling organolithium chemistry or the use of metal-free photoinduced borylation of haloarenes are examples of methods that can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions: (2-(2-Methylallyl)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2-(2-Methylallyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate complex, which can undergo transmetalation with a palladium catalyst in the Suzuki-Miyaura coupling. This process involves the transfer of the organic group from boron to palladium, followed by reductive elimination to form the desired product . In biological systems, boronic acids can form reversible covalent bonds with nucleophilic sites on enzymes or other biomolecules, affecting their activity .

Comparison with Similar Compounds

Uniqueness: (2-(2-Methylallyl)phenyl)boronic acid is unique due to the presence of the 2-methylallyl group, which can provide steric hindrance and electronic effects that influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where such properties are advantageous .

Properties

Molecular Formula

C10H13BO2

Molecular Weight

176.02 g/mol

IUPAC Name

[2-(2-methylprop-2-enyl)phenyl]boronic acid

InChI

InChI=1S/C10H13BO2/c1-8(2)7-9-5-3-4-6-10(9)11(12)13/h3-6,12-13H,1,7H2,2H3

InChI Key

QFJVULADICLGFN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1CC(=C)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.